molecular formula C23H33N3O5S B2771366 N,N-diisopropyl-2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 887464-61-1

N,N-diisopropyl-2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B2771366
CAS No.: 887464-61-1
M. Wt: 463.59
InChI Key: JNONJYBKPBQWHB-UHFFFAOYSA-N
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Description

N,N-diisopropyl-2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetically designed small molecule that incorporates key structural motifs including an indole sulfonamide core and a tetrahydrofuran-derived side chain. This unique architecture suggests potential for application in medicinal chemistry and drug discovery research, particularly in the synthesis and development of novel protease inhibitors or receptor modulators. The presence of the sulfonyl group adjacent to the indole nitrogen may contribute to specific binding interactions with biological targets. Researchers can utilize this compound as a versatile chemical intermediate or a key scaffold for constructing more complex molecules in library synthesis. The diisopropylcarbamoyl group enhances the molecule's lipophilicity, which can be a critical factor in optimizing pharmacokinetic properties. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O5S/c1-16(2)26(17(3)4)23(28)14-25-13-21(19-9-5-6-10-20(19)25)32(29,30)15-22(27)24-12-18-8-7-11-31-18/h5-6,9-10,13,16-18H,7-8,11-12,14-15H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNONJYBKPBQWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N,N-Diisopropyl-2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to elucidate its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydrofuran moiety and an indole derivative, which are known to contribute to various biological activities. The sulfonamide group enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that indole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Table 1: Summary of Anticancer Activity

Compound TypeMechanism of ActionCancer TypeReference
Indole DerivativeCaspase activationVarious (e.g., AML)
SulfonamideInhibition of tumor growthBreast cancer
TetrahydrofuranModulation of signaling pathwaysMelanoma

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar sulfonamide compounds have been shown to inhibit bacterial growth by targeting essential enzymes in bacterial metabolism. For example, sulfonamides inhibit the synthesis of folate in bacteria, which is crucial for DNA synthesis .

Table 2: Antimicrobial Efficacy

Compound TypeTarget BacteriaMechanismReference
SulfonamideE. coliFolate synthesis inhibition
Indole DerivativeS. aureusProtein denaturation

Case Studies

A notable case study involved the evaluation of similar compounds in clinical settings. One study observed that an indole-based compound significantly reduced tumor size in murine models of cancer . Additionally, antimicrobial assays revealed that derivatives with sulfonamide groups exhibited enhanced activity against resistant strains of Staphylococcus aureus.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction : Activation of intrinsic pathways leading to programmed cell death.
  • Enzyme Inhibition : Targeting specific enzymes crucial for microbial survival.
  • Signal Transduction Modulation : Altering cellular signaling pathways that control growth and differentiation.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N,N-Diisopropyl-2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide involves several steps, including the formation of indole derivatives and the introduction of functional groups that enhance its biological activity. The compound features an indole core, which is known for its versatility in medicinal chemistry.

Key Steps in Synthesis:

  • Indole Formation : The initial step typically involves the formation of the indole scaffold through cyclization reactions.
  • Functionalization : Subsequent reactions introduce sulfonamide and acetamide groups, enhancing the compound's pharmacological profile.
  • Purification : The final product is purified using techniques such as crystallization or chromatography to ensure high purity for biological testing.

Biological Activities

Research has demonstrated that compounds containing indole and sulfonamide moieties exhibit a range of biological activities, including:

  • Anticancer Properties : Studies have shown that indole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been tested against various cancer cell lines, showing promising results in reducing cell viability .
    Cell LineIC50 (μM)Reference
    HeLa41
    CEM30
    L121025
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and asthma .

Therapeutic Potential

The therapeutic potential of this compound extends beyond anticancer and anti-inflammatory applications:

  • Kinase Inhibition : Similar compounds have been explored as kinase inhibitors, targeting dysregulated signaling pathways in cancer. This class of compounds has shown effectiveness in inhibiting specific kinases involved in tumor growth .
  • Neuroprotective Effects : Preliminary studies suggest that indole derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial effects against various pathogens, indicating potential applications in infectious disease treatment .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer efficacy of a related indole derivative in vitro against human cervical carcinoma cells (HeLa). The compound exhibited an IC50 value of 41 μM, indicating significant cytotoxicity compared to control groups. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on a sulfonamide-containing indole derivative's ability to inhibit pro-inflammatory cytokine production in macrophages. The results indicated a marked reduction in TNF-alpha and IL-6 levels, supporting the compound's potential use in inflammatory diseases.

Q & A

Q. What are the critical synthetic challenges in preparing N,N-diisopropyl-2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide, and how can they be addressed methodologically?

The synthesis involves multi-step reactions requiring precise control of sulfonylation and coupling steps. Key challenges include:

  • Sulfonylation efficiency : The introduction of the sulfonyl group at the indole C3 position often competes with side reactions (e.g., over-sulfonation). Using mild sulfonating agents like N-sulfosuccinimide under anhydrous conditions at 0–5°C improves regioselectivity .
  • Coupling reagent optimization : Carbodiimides (e.g., EDC/HOBt) are critical for forming the acetamide linkage. Pre-activation of the carboxylic acid intermediate for 30 minutes before adding the amine reduces racemization .
  • Purification : Column chromatography with a gradient elution (hexane:ethyl acetate 8:1 to 3:1) separates by-products, confirmed by TLC monitoring .

Q. What analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?

A combination of orthogonal methods ensures accuracy:

  • NMR spectroscopy : ¹H and ¹³C NMR verify the indole sulfonyl group (δ 7.8–8.2 ppm for aromatic protons) and acetamide carbonyl (δ 170–172 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect impurities <0.5% and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₃H₃₀N₃O₅S) .
  • Elemental analysis : Deviations <0.3% from theoretical C/H/N/S values confirm stoichiometric integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions or target specificity. Methodological strategies include:

  • Dose-response normalization : Compare EC₅₀ values across studies using standardized assays (e.g., fluorescence-based binding assays vs. SPR). Adjust for differences in cell lines (e.g., HEK293 vs. HeLa) .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended interactions with kinases or GPCRs, which may explain variability in cytotoxicity .
  • Metabolite analysis : LC-MS/MS profiling of in vitro hepatocyte models identifies active metabolites (e.g., N-dealkylated derivatives) that may contribute to observed effects .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products (e.g., hydrolysis of the sulfonyl group at pH <3) .
  • Serum stability assays : Add 10% fetal bovine serum (FBS) to PBS and sample at 0, 1, 6, and 24 hours. Precipitation with acetonitrile removes proteins before analysis .
  • Light/oxidation stress : Expose to UV-A (365 nm) or 0.3% H₂O₂ to simulate oxidative conditions. Use antioxidants (e.g., BHT) in formulations to mitigate degradation .

Q. How can the molecular mechanism of action be elucidated when target pathways are unclear?

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated analog to pull down interacting proteins from cell lysates. Identify targets via LC-MS/MS .
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens in relevant cell lines to identify genes whose loss abolishes compound activity (e.g., MAPK pathway genes) .
  • Molecular docking : Model the compound into potential targets (e.g., indole-binding pockets in COX-2 or 5-HT receptors) using AutoDock Vina. Validate with site-directed mutagenesis .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Yields

StepReaction ConditionsYield (%)Purity (HPLC)
Sulfonylation0°C, DCM, 2 h6892%
Acetamide CouplingEDC/HOBt, RT, 12 h7595%
Final PurificationGradient chromatography8199%
Data derived from optimized protocols .

Q. Table 2. Stability Profile in Physiological Buffers

ConditionHalf-life (h)Major Degradants
pH 1.22.1Desulfonylated analog
pH 7.448.3None detected
10% FBS24.5Serum protein adducts
Based on accelerated stability studies .

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